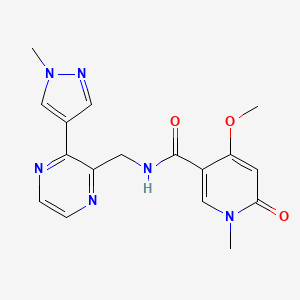![molecular formula C7H9F3O B2759809 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2384784-97-6](/img/structure/B2759809.png)
[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound with the CAS Number: 2384784-97-6 . It has a molecular weight of 166.14 and its IUPAC name is (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular formula of C7H9F3O .Scientific Research Applications
Radical Clock Substrate Probes and Kinetic Studies
Radical clock substrate probes, such as trans-2-phenylmethylcyclopropane and bicyclo[2.1.0]pentane, have been used to investigate the possible formation of radical intermediates in the catalytic cycle of methane monooxygenase systems. These studies provide insights into the hydroxylation of hydrocarbons, revealing the mechanisms behind radical formation and stabilization during chemical reactions (Liu et al., 1993).
Evaluation of Alternative Fuels
Research on higher-chain alcohols like 1-pentanol as alternatives for diesel engines highlights their potential in improving engine performance and exhaust emission characteristics. These studies investigate the effects of blending alcohols with diesel, providing valuable data on emissions, power generation, and fuel characteristics (Yilmaz & Atmanli, 2017).
Photocyclisations in Organic Synthesis
The study of photocyclisations, such as the conversion of dicyclopent-1-enyl methane to tricyclo[6.3.0.02,6]undecanes, contributes to synthetic chemistry by offering pathways to complex structures like the hirsutane carbon skeleton. This research demonstrates the potential of using light-induced reactions for the synthesis of natural products and complex organic compounds (Kueh et al., 1978).
Catalytic Oxidation Studies
Catalytic oxidations of unactivated primary and secondary alcohols without added organic solvents have been explored using iron(III) complexes. These studies aim to discover greener alternatives for synthetic protocols, showcasing the effectiveness of certain catalysts in oxidation reactions and their implications for environmentally friendly chemical processes (Neve et al., 2016).
Inclusion Compounds and Thermal Analysis
The structures and thermal analysis of inclusion compounds, such as those formed with methanol and ethanol, provide insights into the molecular interactions and stability of complexes under various conditions. These studies contribute to our understanding of molecular assembly and the design of new materials (Bourne et al., 1992).
Huisgen Cycloaddition Catalysis
Research into Huisgen 1,3-dipolar cycloadditions using tris(triazolyl)methanol-Cu(I) structures highlights advancements in catalysis, demonstrating low catalyst loadings and compatibility with a variety of functional groups. This work is crucial for developing efficient synthetic routes in organic chemistry (Ozcubukcu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRANUGXRWNZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2759726.png)
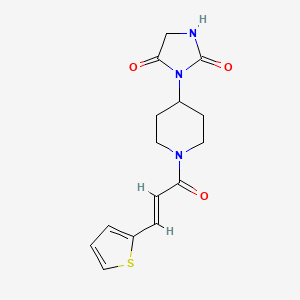
![2-Chloro-N-[(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B2759730.png)
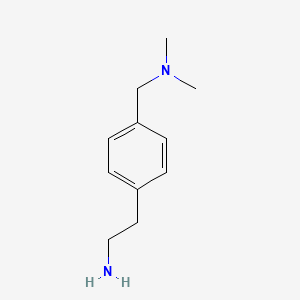
![3-(3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}phenyl)-N,N-dimethylpyrazin-2-amine](/img/structure/B2759733.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2759734.png)
![Methyl 4-[[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2759736.png)
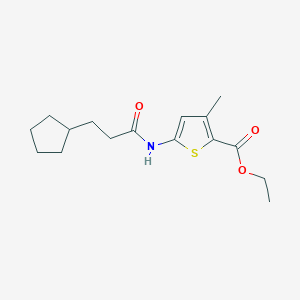
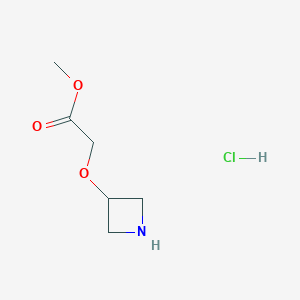
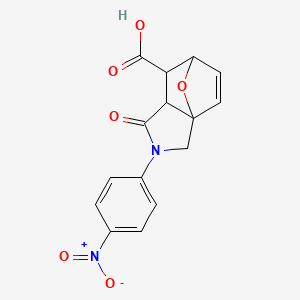
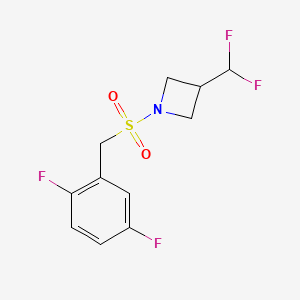
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate](/img/structure/B2759743.png)
![3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2759745.png)
